4-(2-(5-(4-Hydroxy-3-methoxystyryl)isoxazol-3-yl)vinyl)-2-methoxyphenol
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Overview
Description
Isoxazole-curcumin is a synthetic derivative of curcumin, a natural compound found in turmeric. Curcumin is known for its anti-inflammatory, antioxidant, and anticancer properties, but its clinical application is limited due to poor bioavailability and instability. Isoxazole-curcumin was developed to overcome these limitations by incorporating an isoxazole ring into the curcumin structure, enhancing its stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoxazole-curcumin can be synthesized through a one-pot synthesis method. The process begins with the extraction of curcumin from turmeric using solvents like dichloromethane or ethanol. The pure curcumin is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl) to form the isoxazole ring . The reaction is typically carried out in the presence of a base, such as sodium acetate, and a solvent, like ethanol, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for isoxazole-curcumin are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Isoxazole-curcumin undergoes various chemical reactions, including:
Oxidation: Isoxazole-curcumin can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert isoxazole-curcumin to its corresponding alcohols.
Substitution: Isoxazole-curcumin can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and substituted isoxazole-curcumin compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Isoxazole-curcumin has shown promise in various scientific research applications:
Chemistry: Isoxazole-curcumin is used as a model compound for studying heterocyclic chemistry and reaction mechanisms.
Biology: It is employed in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Isoxazole-curcumin has demonstrated significant anticancer activity, particularly against breast cancer cells.
Mechanism of Action
Isoxazole-curcumin exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It inhibits key proteins involved in cancer progression, such as glycogen synthase kinase-3 beta (GSK-3β), B-cell lymphoma 2 (Bcl-2), and progesterone receptor (PR).
Anti-inflammatory and Antioxidant Activity: Isoxazole-curcumin scavenges reactive oxygen species (ROS) and inhibits pro-inflammatory cytokines, reducing oxidative stress and inflammation.
Comparison with Similar Compounds
Isoxazole-curcumin is compared with other curcumin derivatives, such as:
Pyrazole-curcumin: Another heterocyclic curcumin derivative with similar anticancer properties but different stability and bioavailability profiles.
N-phenyl pyrazole-curcumin: Exhibits potent anticancer activity but may form unwanted by-products during synthesis.
N-amido-pyrazole-curcumin: Offers improved stability but may have different pharmacokinetic properties.
Isoxazole-curcumin stands out due to its enhanced stability, superior anticancer activity, and potential for broader therapeutic applications .
Properties
Molecular Formula |
C21H19NO5 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-[(E)-2-[3-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1,2-oxazol-5-yl]ethenyl]-2-methoxyphenol |
InChI |
InChI=1S/C21H19NO5/c1-25-20-11-14(5-9-18(20)23)3-7-16-13-17(27-22-16)8-4-15-6-10-19(24)21(12-15)26-2/h3-13,23-24H,1-2H3/b7-3+,8-4+ |
InChI Key |
MRBBFOWSPXHYQT-FCXRPNKRSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=NO2)/C=C/C3=CC(=C(C=C3)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=NO2)C=CC3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
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